molecular formula C26H28N10O6 B13756531 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

Cat. No.: B13756531
M. Wt: 576.6 g/mol
InChI Key: KNPOSOMMTJDUSZ-XODNFHPESA-N
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Description

“3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide” is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide” typically involves multi-step organic reactions. The process may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the triazole moiety via azide-alkyne cycloaddition.
  • Functionalization of the phenyl ring with methoxy and nitro groups.
  • Coupling reactions to attach the pyrrolidinyl and carboxamide groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers for enhanced properties.

Mechanism of Action

The mechanism of action of “3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds with similar triazole structures.

    Oxadiazole Compounds: Compounds containing the oxadiazole ring.

    Phenyl Derivatives: Compounds with similar phenyl ring substitutions.

Uniqueness

The uniqueness of “3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C26H28N10O6

Molecular Weight

576.6 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C26H28N10O6/c1-16-11-19(6-7-21(16)36(38)39)41-15-18-12-17(5-8-22(18)40-2)13-28-30-26(37)23-20(14-34-9-3-4-10-34)29-33-35(23)25-24(27)31-42-32-25/h5-8,11-13H,3-4,9-10,14-15H2,1-2H3,(H2,27,31)(H,30,37)/b28-13+

InChI Key

KNPOSOMMTJDUSZ-XODNFHPESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5)OC)[N+](=O)[O-]

Origin of Product

United States

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